Clinically-Derived Differential Potency: >200-Fold Variation in IMiD Therapeutic Doses
Thalidomide exhibits a markedly lower clinical potency compared to its next-generation analogs lenalidomide and pomalidomide, a critical differentiator for dosing regimens and in vivo model design. As reported in clinical contexts, the standard thalidomide dose is 800 mg/day, compared to 25 mg/day for lenalidomide and 4 mg/day for pomalidomide [1]. This 200-fold difference in clinical dose is not predicted by simple in vitro measures of TNF-α inhibition, which report identical IC50 values of 13 nM for lenalidomide and pomalidomide in PBMCs , underscoring that potency in cellular assays does not linearly translate to in vivo efficacy or clinical utility.
| Evidence Dimension | Clinical effective dose (multiple myeloma) |
|---|---|
| Target Compound Data | 800 mg/day |
| Comparator Or Baseline | Lenalidomide: 25 mg/day; Pomalidomide: 4 mg/day |
| Quantified Difference | Thalidomide dose is 32-fold higher than lenalidomide and 200-fold higher than pomalidomide |
| Conditions | Human clinical dosing for multiple myeloma |
Why This Matters
Procurement of thalidomide over lenalidomide is justified when an experimental model requires a wider therapeutic window or when investigating mechanisms that are not enhanced by high-potency CRBN binding.
- [1] Medscape Deutsch. Multiples Myelom: Pomalidomid für therapieresistente Patienten. 2012 Dec 13. View Source
